molecular formula C14H19NO3 B5689910 (2,6-Dimethoxy-phenyl)-piperidin-1-yl-methanone CAS No. 349134-75-4

(2,6-Dimethoxy-phenyl)-piperidin-1-yl-methanone

Cat. No.: B5689910
CAS No.: 349134-75-4
M. Wt: 249.30 g/mol
InChI Key: PUCATIHEPDIDJQ-UHFFFAOYSA-N
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Description

(2,6-Dimethoxy-phenyl)-piperidin-1-yl-methanone is an organic compound characterized by the presence of a piperidine ring attached to a methanone group, which is further substituted with a 2,6-dimethoxyphenyl group

Properties

IUPAC Name

(2,6-dimethoxyphenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-11-7-6-8-12(18-2)13(11)14(16)15-9-4-3-5-10-15/h6-8H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCATIHEPDIDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353961
Record name (2,6-Dimethoxy-phenyl)-piperidin-1-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349134-75-4
Record name (2,6-Dimethoxy-phenyl)-piperidin-1-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethoxy-phenyl)-piperidin-1-yl-methanone typically involves the reaction of 2,6-dimethoxybenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,6-Dimethoxybenzoyl chloride+PiperidineThis compound+HCl\text{2,6-Dimethoxybenzoyl chloride} + \text{Piperidine} \rightarrow \text{this compound} + \text{HCl} 2,6-Dimethoxybenzoyl chloride+Piperidine→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethoxy-phenyl)-piperidin-1-yl-methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 2,6-dimethoxybenzoquinone.

    Reduction: Formation of (2,6-Dimethoxy-phenyl)-piperidin-1-yl-methanol.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

(2,6-Dimethoxy-phenyl)-piperidin-1-yl-methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of (2,6-Dimethoxy-phenyl)-piperidin-1-yl-methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the piperidine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxyphenol: Shares the 2,6-dimethoxy substitution pattern but lacks the piperidine moiety.

    Piperidin-1-yl-methanone: Contains the piperidine ring but lacks the 2,6-dimethoxyphenyl group.

Uniqueness

(2,6-Dimethoxy-phenyl)-piperidin-1-yl-methanone is unique due to the combination of the 2,6-dimethoxyphenyl group and the piperidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

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